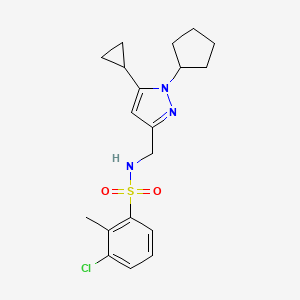
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule Structurally, it's composed of an isoquinoline derivative and a tetrazole moiety, connected by a methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials
6,7-Dimethoxy-1-tetralone
4-Fluorophenylhydrazine
Sodium azide
Steps
Step 1: : Condensation of 6,7-Dimethoxy-1-tetralone with ammonium acetate to form 6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 2: : Diazotization of 4-Fluorophenylhydrazine followed by reaction with sodium azide to form 2-(4-fluorophenyl)-2H-tetrazole.
Step 3: : Coupling of the two intermediate compounds through a methylene bridge formation, typically using methanone as the linking reagent.
Industrial Production Methods
Industrial production usually follows similar synthetic routes but with optimized conditions for higher yields and purity:
Large-scale reactors for controlled temperature and pressure conditions.
Enhanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methylene bridge, leading to potential oxidative derivatives.
Reduction: : Reduction can occur, especially at the isoquinoline ring, yielding reduced isoquinoline derivatives.
Substitution: : Substitution reactions can take place at the fluorophenyl or methoxy groups, resulting in various substituted products.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Various alkyl or aryl halides for substitution reactions under basic or acidic conditions.
Major Products
Oxidative products at the methylene bridge.
Reduced isoquinoline derivatives.
Substituted derivatives at the fluorophenyl or methoxy groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Material Science: : Building block in the synthesis of advanced materials.
Biology
Enzyme Inhibitors: : Potential for designing enzyme inhibitors due to its complex structure.
Bioactive Compounds: : Basis for synthesizing bioactive molecules with medicinal properties.
Medicine
Drug Design: : Template for the development of novel pharmaceuticals, especially in oncology and neurology.
Diagnostic Agents: : Precursors for imaging agents in diagnostic medicine.
Industry
Chemical Synthesis: : Intermediates in the production of fine chemicals.
Pharmaceutical Manufacturing: : Precursor for various drug molecules.
Mecanismo De Acción
Molecular Targets and Pathways
Enzymatic Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, altering enzymatic activity.
Signal Transduction: : Modulates signal transduction pathways by interacting with cellular receptors.
Comparación Con Compuestos Similares
The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone lies in its combination of an isoquinoline and a tetrazole ring, providing a unique pharmacophore.
Similar Compounds
(6,7-dimethoxy-1-tetralone): : Lacks the tetrazole moiety.
(4-fluorophenylhydrazine): : Only the precursor, lacks the full structure.
Isoquinoline derivatives: : Broad class but without the specific functional groups combined in this compound.
Each of these related compounds lacks the precise combination of functional groups that endow this compound with its unique properties and applications. The tailored structure allows for specific interactions in chemical reactions and biological systems.
That's it! What should we tackle next?
Propiedades
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-27-16-9-12-7-8-24(11-13(12)10-17(16)28-2)19(26)18-21-23-25(22-18)15-5-3-14(20)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLDYUNDRHTDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3-acetamidophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B2702523.png)
![2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2702524.png)
![N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)
![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2702527.png)
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2702528.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2702532.png)



![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)


![3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2702544.png)
